3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound characterized by a unique three-dimensional structure. This compound is notable for its rigid and compact framework, which makes it an interesting subject of study in various fields of chemistry and material science. The compound’s structure includes a bicyclo[1.1.1]pentane core with a carboxylic acid functional group and an isopropyl substituent.
Mechanism of Action
Target of Action
The primary targets of 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of 3-(Propan-2-yl)bicyclo[11It is known that the compound is involved in radical reactions . Radicals derived from commonly available carboxylic acids and organohalides perform additions onto [1.1.1]propellane to afford BCP radicals .
Biochemical Pathways
The biochemical pathways affected by 3-(Propan-2-yl)bicyclo[11The compound is known to be involved in radical reactions, which suggests it may interact with various biochemical pathways that involve radical intermediates .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Propan-2-yl)bicyclo[11As a relatively new compound, further studies are needed to understand its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-(Propan-2-yl)bicyclo[11The compound’s involvement in radical reactions suggests it may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the isopropyl and carboxylic acid groups. One common method involves the use of [1.1.1]propellane as a starting material. The [1.1.1]propellane can be synthesized through a continuous flow process, which allows for the generation of [1.1.1]propellane on demand . Subsequent functionalization of the [1.1.1]propellane core can be achieved through various radical or nucleophilic addition reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are favored for their practicality and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Industry: It is used in the development of liquid crystals, FRET sensors, and metal-organic frameworks.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of an isopropyl group.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a pyrazinyl group, which can be used as a probe in biological studies.
Uniqueness
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its isopropyl substituent, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in synthetic chemistry and drug design.
Properties
IUPAC Name |
3-propan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-3-9(4-8,5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCBNNYMJTCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-55-0 |
Source
|
Record name | 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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